Magnesium bicarbonate

概要

説明

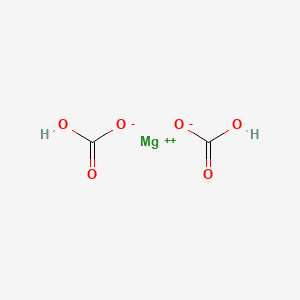

Magnesium bicarbonate, also known by its IUPAC name magnesium hydrogen carbonate, is a salt containing bicarbonate anion and magnesium cation represented by the formula C2H2MgO6 or Mg(HCO3)2 . It is unstable in a solid state and exists in a dilute aqueous solution .

Synthesis Analysis

This compound can be synthesized by treating magnesium acetate with sodium bicarbonate . The reaction is as follows:Mg(CH3COO)2 + 2NaHCO3 → Mg(HCO3)2 + 2CH3COONa A solution of Mg(HCO3)2, commonly called this compound water, can be produced through the reaction of magnesium hydroxide (such as milk of magnesia) and pressurized carbon dioxide .

Molecular Structure Analysis

This compound is an ionic molecule generated by the interaction of magnesium ions (Mg2+) and bicarbonate ions (HCO3-) . It is formed by the reaction of magnesium hydroxide (Mg(OH)2) with carbonic acid (H2CO3) .Chemical Reactions Analysis

The resulting solution of this compound, when dried, decomposes into magnesium carbonate, water, and carbon dioxide . The reaction is as follows:Mg(HCO3)2 → MgCO3 + CO2 + H2O Physical and Chemical Properties Analysis

This compound has a molar mass of 146.337 g/mol . It is light, white, unstable friable mass or powder . It is odorless and almost insoluble in water (0.077 g per 100 mL) . It is also insoluble in ethanol .科学的研究の応用

Biodegradation of Magnesium in Simulated Body Fluid : A study by Li, Song, and Song (2014) in "Electrochimica Acta" investigated the biodegradation of pure magnesium in simulated body fluid with different concentrations of bicarbonate. They found that a small amount of bicarbonate inhibited magnesium dissolution, while an overdose activated the magnesium surface. The study is crucial for understanding magnesium's behavior in biological environments (Li, Song, & Song, 2014).

Production of Light Magnesium Carbonate : Research by Lian Zhi (2006) focused on producing light magnesium carbonate using magnesium sulphate waste liquor. This study is significant for environmental sustainability and recycling processes (Lian Zhi, 2006).

Production of Magnesium Bicarbonate Solutions : Couch's (1981) research discussed a pressurized system for producing this compound solutions, especially for deacidification of paper artifacts, highlighting its application in conservation (Couch, 1981).

Influence on Serum Ionized Magnesium : Studies by Zaidenberg, Mimouni, and Dollberg (2004) and Glatstein et al. (2011) in "Magnesium Research" and "American Journal of Therapeutics" respectively, investigated the effect of bicarbonate on serum ionized magnesium in vitro and in vivo. These studies are crucial for understanding magnesium's role in metabolic processes (Zaidenberg, Mimouni, & Dollberg, 2004) and (Glatstein et al., 2011).

Rare Earth Extraction : Xiao et al. (2013) in the "Journal of Rare Earths" explored the use of this compound as a saponifier in rare earth extraction, highlighting its importance in the mining and minerals industry (Xiao et al., 2013).

Stability of Magnesium Carbonate and Bicarbonate : Stefánsson, Bénézeth, and Schott (2014) in "Geochimica et Cosmochimica Acta" studied the stability of magnesium carbonate and bicarbonate ion pairs, providing insights important for geochemical and environmental applications (Stefánsson, Bénézeth, & Schott, 2014).

作用機序

Safety and Hazards

将来の方向性

Magnesium bicarbonate has numerous health benefits and is used for resisting changes in blood pH and keeping it within an optimal range . As an essential mineral, it helps in blood pressure regulation, protein synthesis, nerve and muscle functions, and blood glucose control in the human body . It is used as food additives like acidity regulators, alkali, anti-cracking and bleaching agents . Research indicates that ample this compound will protect brain cells from the damaging effects of certain heavy metals . It is also used in the preparation of solutions for deacidification .

特性

IUPAC Name |

magnesium;hydrogen carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH2O3.Mg/c2*2-1(3)4;/h2*(H2,2,3,4);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWDJLDTYWNBUKE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(O)[O-].C(=O)(O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Mg(HCO3)2, C2H2MgO6 | |

| Record name | Magnesium bicarbonate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Magnesium_bicarbonate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062170 | |

| Record name | Carbonic acid, magnesium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2090-64-4 | |

| Record name | Magnesium bicarbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002090644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, magnesium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonic acid, magnesium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium bis(hydrogen carbonate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.582 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM BICARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19E9A0647O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

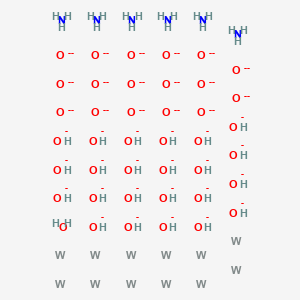

Synthesis routes and methods I

Procedure details

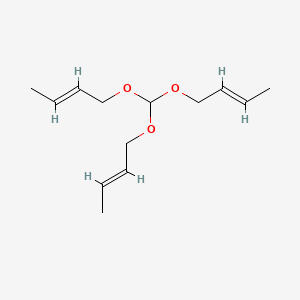

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

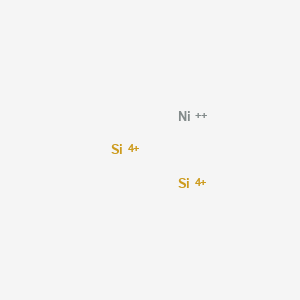

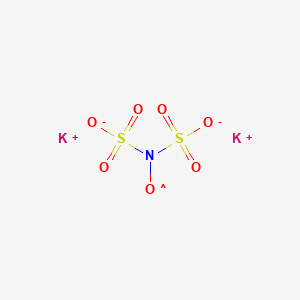

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。